Optimized Lipophilicity Window vs. Des-Benzyl Core (7-Methyl-1,6-naphthyridin-5(6H)-one)
6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one exhibits a computed LogP of 2.75 (Chemsrc) or XLogP 2.4 (Chem960), which places it squarely within the optimal CNS drug-like lipophilicity range (LogP 2–4). In contrast, the des-benzyl parent core 7-methyl-1,6-naphthyridin-5(6H)-one has a LogP of only 1.23 (Chemsrc), which is suboptimal for passive blood-brain barrier penetration and may limit CNS exposure . The ~1.2–1.5 LogP unit increase conferred by the N6-benzyl group significantly enhances predicted membrane permeability while maintaining acceptable solubility parameters.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.75 (Chemsrc); XLogP = 2.4 (Chem960) |
| Comparator Or Baseline | 7-Methyl-1,6-naphthyridin-5(6H)-one (CAS 35969-61-0): LogP = 1.23 (Chemsrc) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 units (6.7- to 31.6-fold increase in predicted octanol-water partition coefficient) |
| Conditions | Computed values from Chemsrc and Chem960 databases; no experimental LogP available for either compound |
Why This Matters
For CNS-targeted screening libraries, the higher LogP of the target compound makes it a more suitable starting point for lead optimization than the des-benzyl analog, reducing the need for subsequent lipophilicity-enhancing modifications.
